Trimethylolpropane dioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylolpropane dioleate is an ester derived from trimethylolpropane and oleic acid. It is a biodegradable and environmentally friendly compound, often used in the formulation of biolubricants due to its excellent lubricity, low toxicity, and biodegradability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylolpropane dioleate can be synthesized through esterification or transesterification reactions. The esterification process involves reacting trimethylolpropane with oleic acid in the presence of a catalyst, such as sulfuric acid . The reaction conditions typically include a temperature of around 60°C and a reaction time of 72 hours . The transesterification method involves the reaction of trimethylolpropane with methyl oleate, using a biocatalyst like Lipoprime 50T .
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The process may involve optimizing reaction conditions to increase yield and efficiency. For instance, maintaining a specific molar ratio of substrates and controlling the reaction temperature and time are crucial for achieving high yields .
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane dioleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include epoxidized this compound, reduced alcohol derivatives, and substituted esters. These products have various applications in different industries .
Scientific Research Applications
Trimethylolpropane dioleate has a wide range of scientific research applications:
Chemistry: It is used as a biolubricant base stock due to its excellent lubricity and biodegradability.
Biology: Its low toxicity makes it suitable for use in biological studies and formulations.
Medicine: It is explored for potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of trimethylolpropane dioleate involves its interaction with various molecular targets and pathways. As a biolubricant, it reduces friction between moving surfaces by forming a protective film. Its biodegradability ensures that it breaks down into non-toxic components, minimizing environmental impact .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane trioleate: Another ester of trimethylolpropane and oleic acid, but with three oleate groups.
Trimethylolpropane monooleate: Contains only one oleate group.
Epoxidized trimethylolpropane dioleate: An oxidized form of this compound.
Uniqueness
This compound is unique due to its balanced properties of lubricity, biodegradability, and low toxicity. Compared to its analogs, it offers a good compromise between performance and environmental safety .
Properties
CAS No. |
25111-05-1 |
---|---|
Molecular Formula |
C42H78O5 |
Molecular Weight |
663.1 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-[[(Z)-octadec-9-enoyl]oxymethyl]butyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H78O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(44)46-38-42(6-3,37-43)39-47-41(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,43H,4-18,23-39H2,1-3H3/b21-19-,22-20- |
InChI Key |
NKSZWBYBTXAALC-WRBBJXAJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(CO)CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.